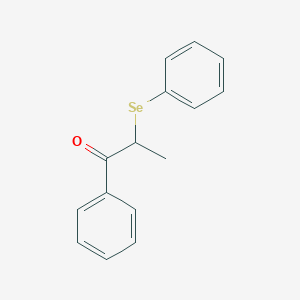
1-Methylpyridin-1-ium;triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpyridin-1-ium;triiodide is a chemical compound that consists of a 1-methylpyridinium cation and a triiodide anion The 1-methylpyridinium cation is a derivative of pyridine, where a methyl group is attached to the nitrogen atom, making it a quaternary ammonium ion The triiodide anion is composed of three iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylpyridin-1-ium;triiodide can be synthesized through the reaction of pyridine with methyl iodide, followed by the addition of iodine to form the triiodide anion. The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + \text{CH}_3\text{I} \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{I}^- ] [ [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{I}^- + \text{I}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{I}_3^- ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include purification steps such as recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylpyridin-1-ium;triiodide undergoes various chemical reactions, including:
Oxidation: The triiodide anion can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced to form iodide ions.
Substitution: The methyl group on the pyridinium ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium thiosulfate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Iodine and other oxidized products.
Reduction: Iodide ions.
Substitution: Various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-Methylpyridin-1-ium;triiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-methylpyridin-1-ium;triiodide involves its interaction with molecular targets and pathways. The triiodide anion can act as an oxidizing agent, affecting various biochemical processes. The methylpyridinium cation can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylpyridinium chloride: Similar structure but with a chloride anion instead of triiodide.
N-Methylpyridinium bromide: Similar structure but with a bromide anion.
2-Chloro-1-methylpyridinium iodide: A derivative with a chloro group on the pyridinium ring.
Uniqueness
1-Methylpyridin-1-ium;triiodide is unique due to the presence of the triiodide anion, which imparts distinct chemical and physical properties. The triiodide anion’s ability to participate in redox reactions makes this compound particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
36968-39-5 |
|---|---|
Molekularformel |
C6H8I3N |
Molekulargewicht |
474.85 g/mol |
IUPAC-Name |
1-methylpyridin-1-ium;triiodide |
InChI |
InChI=1S/C6H8N.I3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3;/q+1;-1 |
InChI-Schlüssel |
BNGFQPVIQKZXBC-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CC=CC=C1.I[I-]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


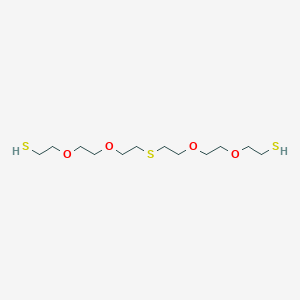


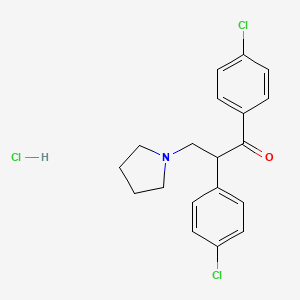
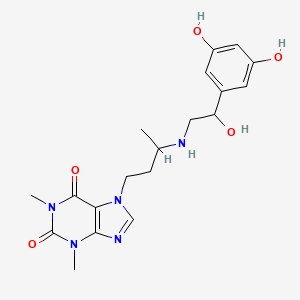

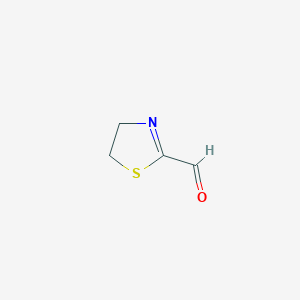


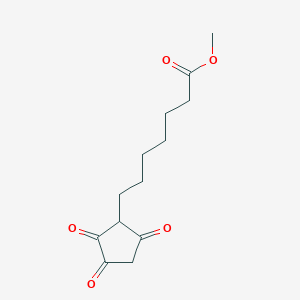
![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)

